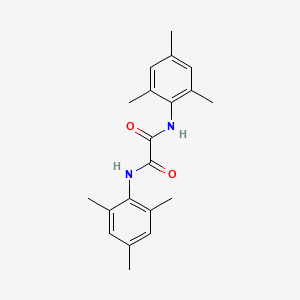![molecular formula C30H41NO B12102547 7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene](/img/structure/B12102547.png)
7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex polycyclic structure with a unique arrangement of fused rings. Let’s break down its name:
- The prefix “7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]” indicates the substituents on the tricyclic core.
- The core structure is a tricyclic azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene .
- The compound’s intricate architecture suggests potential interesting properties and applications.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multiple steps due to its complexity.
- Industrial production methods may involve modifications of existing synthetic strategies or novel approaches.
Analyse Des Réactions Chimiques
Oxidation: The compound’s double bonds could undergo oxidative reactions, potentially leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction of the azatricyclo core could yield saturated analogs.
Substitution: Substituents on the core may participate in substitution reactions.
Common Reagents and Conditions: These would depend on the specific reaction. For example, hydrogenation (reduction) might use a metal catalyst (e.g., palladium on carbon) under hydrogen gas.
Major Products: Without experimental data, we can’t definitively predict major products, but exploring these reactions could reveal valuable derivatives.
Applications De Recherche Scientifique
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Assessing its interactions with biological macromolecules (proteins, nucleic acids) and potential therapeutic applications.
Medicine: Exploring its pharmacological properties, toxicity, and potential drug development.
Industry: Considering its use in materials science, catalysis, or as a precursor for other compounds.
Mécanisme D'action
- Unfortunately, specific information about its mechanism of action is lacking. we can speculate:
- It might interact with cellular receptors or enzymes due to its complex structure.
- Further research is needed to elucidate its targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: While I don’t have direct information on similar compounds, we can compare it to other polycyclic structures with azatricyclo cores.
Uniqueness: Its tert-butyl and propan-2-ylidenepyran substituents make it distinct. We’d need to explore databases and literature to find close analogs.
Remember that this compound’s detailed investigation would require experimental work and access to specialized databases
Propriétés
Formule moléculaire |
C30H41NO |
|---|---|
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene |
InChI |
InChI=1S/C30H41NO/c1-20(2)22-16-24(32-26(17-22)28(3,4)5)11-10-21-14-23-18-29(6,7)19-31-13-12-30(8,9)25(15-21)27(23)31/h10-11,14-17H,12-13,18-19H2,1-9H3/b11-10+ |
Clé InChI |
DYDHBYXLNJLECS-ZHACJKMWSA-N |
SMILES isomérique |
CC(=C1C=C(OC(=C1)C(C)(C)C)/C=C/C2=CC3=C4C(=C2)C(CCN4CC(C3)(C)C)(C)C)C |
SMILES canonique |
CC(=C1C=C(OC(=C1)C(C)(C)C)C=CC2=CC3=C4C(=C2)C(CCN4CC(C3)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)
![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)



![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)


